Ethyl 4-(1-(trifluoromethyl)cyclopropyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(1-(trifluoromethyl)cyclopropyl)benzoate is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a benzoate ester. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of catalysts such as Rhodium (II) complexes to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure consistency and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-(1-(trifluoromethyl)cyclopropyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of 4-(1-(trifluoromethyl)cyclopropyl)benzoic acid.
Reduction: Formation of 4-(1-(trifluoromethyl)cyclopropyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(1-(trifluoromethyl)cyclopropyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Ethyl 4-(1-(trifluoromethyl)cyclopropyl)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with hydrophobic pockets within proteins. This can lead to modulation of enzymatic activity and receptor binding, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 4-(trifluoromethyl)benzoate
- Ethyl 4-(cyclopropyl)benzoate
- Ethyl 4-(1-(difluoromethyl)cyclopropyl)benzoate
Comparison: Ethyl 4-(1-(trifluoromethyl)cyclopropyl)benzoate stands out due to the presence of both the trifluoromethyl and cyclopropyl groups, which impart unique chemical and physical properties. The trifluoromethyl group enhances stability and lipophilicity, while the cyclopropyl ring introduces strain and reactivity, making this compound particularly versatile in various applications .
Eigenschaften
Molekularformel |
C13H13F3O2 |
---|---|
Molekulargewicht |
258.24 g/mol |
IUPAC-Name |
ethyl 4-[1-(trifluoromethyl)cyclopropyl]benzoate |
InChI |
InChI=1S/C13H13F3O2/c1-2-18-11(17)9-3-5-10(6-4-9)12(7-8-12)13(14,15)16/h3-6H,2,7-8H2,1H3 |
InChI-Schlüssel |
QJUURSALVNFUHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)C2(CC2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.